molecular formula C7H3FN2O2 B1304139 3-Fluoro-4-nitrobenzonitrile CAS No. 218632-01-0

3-Fluoro-4-nitrobenzonitrile

Cat. No. B1304139
CAS RN: 218632-01-0
M. Wt: 166.11 g/mol
InChI Key: OZXCOGPRBUSXLE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzonitrile is a chemical compound with the empirical formula C7H3FN2O2 . It is used in the preparation of substituted benzimidazole derivatives as GLP-1r modulating compounds . It is also used as a pharmaceutical intermediate .


Synthesis Analysis

3-Fluoro-4-nitrobenzonitrile can be synthesized through a nitration reaction. This involves mixing 3-fluorobenzonitrile with concentrated nitric acid and sulfuric acid, controlling the temperature and time, and gradually increasing the temperature . Another method involves adding 4-fluorobenzonitrile to concentrated sulfuric acid, followed by potassium nitrate .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-nitrobenzonitrile is 166.11 . The SMILES string representation is [O-]N+c1ccc(cc1F)C#N . The InChI key is OZXCOGPRBUSXLE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzonitrile is a solid compound . The density is predicted to be 1.41±0.1 g/cm3 . The melting point is 72-73°C . It is insoluble in water .

Scientific Research Applications

Fluorinated Building Blocks

The compound is also significant in the realm of fluorinated building blocks. The introduction of fluorine atoms into organic molecules often leads to the enhancement of their biological activity, stability, and membrane permeability. Therefore, 3-Fluoro-4-nitrobenzonitrile is a valuable compound for research in medicinal chemistry, where the fluorine atom plays a critical role in drug discovery and development .

Safety and Hazards

3-Fluoro-4-nitrobenzonitrile is classified as Eye Damage 1 and Skin Corrosion 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause skin and eye irritation .

Mechanism of Action

Target of Action

3-Fluoro-4-nitrobenzonitrile primarily targets enzymes involved in nucleophilic substitution reactions. The nitro group, being a strong electron-withdrawing group, makes the adjacent fluoro group highly reactive towards nucleophilic reagents . This reactivity is crucial for its role in various synthetic pathways.

Mode of Action

The compound interacts with its targets by facilitating nucleophilic substitution reactions. The electron-withdrawing nitro group increases the electrophilicity of the carbon atom bonded to the fluoro group, making it more susceptible to attack by nucleophiles. This interaction leads to the formation of new chemical bonds, altering the structure and function of the target molecules .

Biochemical Pathways

3-Fluoro-4-nitrobenzonitrile affects biochemical pathways involving aromatic nitration and fluorination. These pathways are essential for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The downstream effects include the formation of intermediates that can be further modified to produce desired end products .

Result of Action

At the molecular level, 3-Fluoro-4-nitrobenzonitrile’s action results in the formation of new chemical entities through nucleophilic substitution. These molecular changes can lead to significant alterations in cellular processes, depending on the specific targets and pathways involved. The compound’s reactivity makes it a valuable intermediate in the synthesis of more complex molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of 3-Fluoro-4-nitrobenzonitrile. The compound is stable under dry, room temperature conditions but may degrade in the presence of strong oxidizing agents . Its reactivity towards nucleophiles can be enhanced or inhibited by changes in the surrounding environment, affecting its overall action.

properties

IUPAC Name

3-fluoro-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCOGPRBUSXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382638
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzonitrile

CAS RN

218632-01-0
Record name 3-Fluoro-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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